molecular formula C16H24N2O2 B14957688 N-[3-(hexylamino)-3-oxopropyl]benzamide

N-[3-(hexylamino)-3-oxopropyl]benzamide

Cat. No.: B14957688
M. Wt: 276.37 g/mol
InChI Key: ZTGFMAILNKNIOR-UHFFFAOYSA-N
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Description

N-[3-(Hexylamino)-3-oxopropyl]benzamide is a benzamide derivative characterized by a hexylamino group attached to a 3-oxopropyl chain. The hexyl chain likely enhances lipophilicity, influencing solubility and membrane permeability compared to shorter or aromatic substituents .

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

N-[3-(hexylamino)-3-oxopropyl]benzamide

InChI

InChI=1S/C16H24N2O2/c1-2-3-4-8-12-17-15(19)11-13-18-16(20)14-9-6-5-7-10-14/h5-7,9-10H,2-4,8,11-13H2,1H3,(H,17,19)(H,18,20)

InChI Key

ZTGFMAILNKNIOR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)CCNC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(hexylamino)-3-oxopropyl]benzamide typically involves the condensation of benzoic acid derivatives with hexylamine and oxopropyl intermediates. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst, such as diatomite earth immobilized with ionic liquid and zirconium chloride (ZrCl4), under ultrasonic irradiation . This method is known for its efficiency, mild reaction conditions, and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Green chemistry approaches, such as the use of recyclable ionic liquids, are also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[3-(hexylamino)-3-oxopropyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and alkyl halides.

Major Products Formed

The major products formed from these reactions include various substituted benzamides, amine derivatives, and oxo compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[3-(hexylamino)-3-oxopropyl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(hexylamino)-3-oxopropyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares key structural and physicochemical features of N-[3-(hexylamino)-3-oxopropyl]benzamide with related compounds:

Compound Name Molecular Formula Substituent (R-group) logP H-Bond Donors H-Bond Acceptors Molecular Weight Key References
This compound* C₁₆H₂₅N₂O₂ Hexylamino ~3.5† 2 4 289.39 Inferred
N-(3-(Benzhydrylamino)-3-oxopropyl)benzamide (D14) C₂₃H₂₃N₃O₂ Benzhydrylamino 4.2 2 4 373.45
N-[3-(Cyclohexylamino)-3-oxopropyl]-3-methoxybenzamide C₁₇H₂₄N₂O₃ Cyclohexylamino + Methoxy 2.18 2 5 304.39
N-(3-Oxo-3-(4-bromophenylamino)propyl)benzamide (D21) C₁₆H₁₆BrN₃O₂ 4-Bromophenylamino 2.8 2 4 362.22
2-Chloro-N-[3-[[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]amino]-3-oxopropyl]benzamide C₁₉H₂₃ClN₄O₃ Cyclohexyl + Oxadiazole 2.9 2 6 390.9

*Hypothetical data inferred from analogs. †Estimated using ChemDraw software.

Key Observations:
  • Lipophilicity : The hexyl chain in the target compound likely increases logP compared to cyclohexyl (logP = 2.18) or bromophenyl (logP = 2.8) substituents, suggesting enhanced membrane permeability .
  • Hydrogen Bonding: All analogs share 2 H-bond donors (amide NH and terminal NH), but acceptors vary with substituents.
Antimicrobial Activity:
  • D14 (Benzhydrylamino derivative): Exhibited the highest antifungal activity against Candida albicans and Aspergillus niger, with moderate antibacterial effects .
  • D21 (4-Bromophenylamino derivative): Showed significant antifungal activity but lower antibacterial potency compared to D14 .
Enzyme Inhibition:
  • Oxadiazole derivative () : Structural complexity (oxadiazole ring) may confer selectivity for metalloenzymes or nucleotide-binding domains .

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